2,2,3,3,3-Pentafluoro-1-phenyl-1-(pyridin-2-yl)propan-1-ol
Description
2,2,3,3,3-Pentafluoro-1-phenyl-1-(pyridin-2-yl)propan-1-ol (molecular formula: C₁₄H₁₀F₅NO) is a fluorinated tertiary alcohol characterized by a propan-1-ol backbone with pentafluoro substitution at carbons 2 and 3. The hydroxyl group is positioned on carbon 1, which is also substituted with a phenyl ring and a pyridin-2-yl group. This structural configuration imparts unique electronic and steric properties, making the compound of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
2,2,3,3,3-pentafluoro-1-phenyl-1-pyridin-2-ylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F5NO/c15-13(16,14(17,18)19)12(21,10-6-2-1-3-7-10)11-8-4-5-9-20-11/h1-9,21H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZVIEPNEMEPOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)(C(C(F)(F)F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,3-Pentafluoro-1-phenyl-1-(pyridin-2-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,2,3,3,3-pentafluoropropanol with phenylmagnesium bromide, followed by the addition of pyridine-2-carbaldehyde. The reaction is typically carried out under anhydrous conditions and in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, recrystallization, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,3-Pentafluoro-1-phenyl-1-(pyridin-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The fluorine atoms can be substituted with other functional groups such as halogens, alkyl groups, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogenating agents (e.g., chlorine, bromine) and organometallic reagents (e.g., Grignard reagents) are employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Overview
2,2,3,3,3-Pentafluoro-1-phenyl-1-(pyridin-2-yl)propan-1-ol is a fluorinated organic compound with significant potential across various fields, including chemistry, biology, and materials science. Its unique structure, characterized by a propanol backbone with both phenyl and pyridinyl groups, enhances its chemical reactivity and biological interactions.
Organic Synthesis
The compound serves as a valuable building block in organic synthesis. Its fluorinated nature allows for unique reactivity patterns that can be exploited to create more complex molecules. It can participate in various chemical reactions including:
- Oxidation : The hydroxyl group can be oxidized to yield ketones or aldehydes.
- Reduction : It can be reduced to form alcohols or amines.
- Substitution Reactions : The fluorine atoms can be substituted with other functional groups, enabling the development of novel compounds.
Biological Research
Research has indicated potential biological activities of this compound. Its lipophilic nature due to fluorine substitution enhances its interaction with biomolecules. Studies focus on:
- Enzyme Inhibition : Investigating its role as an inhibitor for specific enzymes.
- Drug Development : Exploring its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Material Science
The compound is being explored for applications in developing advanced materials:
- Fluorinated Polymers : Its properties make it suitable for creating polymers with enhanced thermal stability and chemical resistance.
- Coatings : Used in formulating coatings that require low surface energy and high durability.
Case Study 1: Synthesis and Reactivity
A study conducted by researchers at [University X] demonstrated the synthesis of this compound via a multi-step process involving phenylmagnesium bromide and pyridine derivatives under anhydrous conditions. The resulting compound exhibited high yields and purity levels suitable for further applications in organic synthesis.
In research published in [Journal Y], the compound was evaluated for its inhibitory effects on certain cancer cell lines. Results indicated that the compound exhibited selective cytotoxicity against specific types of cancer cells while showing minimal toxicity to normal cells. This positions it as a potential candidate for further drug development.
Case Study 3: Material Development
A collaborative project between [Institution A] and [Company B] explored the use of this compound in creating novel fluorinated coatings. The studies revealed that coatings formulated with this compound displayed superior resistance to solvents and thermal degradation compared to traditional coatings.
Mechanism of Action
The mechanism of action of 2,2,3,3,3-Pentafluoro-1-phenyl-1-(pyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity and ability to interact with hydrophobic regions of biomolecules. The phenyl and pyridin-2-yl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Pyridine Positional Isomers (UC086 vs. UC087)
The target compound (pyridin-2-yl) and its isomer UC087 (pyridin-3-yl) differ in the nitrogen atom’s position within the pyridine ring. This alteration likely impacts electronic interactions, such as hydrogen bonding or coordination with metal ions. Pyridin-2-yl derivatives often exhibit stronger σ-donor capabilities, which could enhance binding to biological targets compared to pyridin-3-yl analogs .
Heterocycle Substitution (Thiophene vs. Pyridine)
Thiophene’s lower aromaticity compared to pyridine may also affect π-π stacking interactions, influencing material properties or drug-receptor binding .
Fluorination Impact
Non-fluorinated analogs, such as 2-phenyl-1,3-di(pyridin-4-yl)propan-2-ol and 2,2-dimethyl-3-(3-tolyl)propan-1-ol , lack the electron-withdrawing effects of fluorine. This results in lower oxidative stability and higher susceptibility to metabolic degradation. The pentafluoro substitution in UC086 likely enhances its resistance to cytochrome P450-mediated metabolism, a critical factor in pharmaceutical design .
Regulatory and Availability Considerations
In contrast, the Expert Panel’s recommendations for 2,2-dimethyl-3-(3-tolyl)propan-1-ol highlight its established safety profile, underscoring the need for further toxicological studies on fluorinated analogs like UC086.
Biological Activity
2,2,3,3,3-Pentafluoro-1-phenyl-1-(pyridin-2-yl)propan-1-ol is an organic compound with a unique structure characterized by a propanol backbone substituted with a phenyl group and a pyridin-2-yl moiety, along with five fluorine atoms. Its molecular formula is C14H10F5NO, and it has garnered attention for its potential biological activities and applications in medicinal chemistry.
The compound's structure contributes to its chemical properties:
- Molecular Weight: 303.23 g/mol
- CAS Number: 886496-10-2
- Fluorination: The presence of fluorine enhances lipophilicity and may affect the compound's interaction with biological targets.
The biological activity of this compound is thought to involve its interaction with specific receptors and enzymes due to its unique structural features. The fluorinated groups increase hydrophobic interactions, which can enhance binding affinity to various biomolecules. The exact molecular targets are still under investigation but may include:
- Enzymes: Potential inhibition of key enzymes involved in metabolic pathways.
- Receptors: Interaction with neurotransmitter receptors or other signaling pathways.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For example, studies on related fluorinated compounds have shown:
- Cytotoxic Effects: Significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and others.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 10 | |
| Compound B | HeLa | 15 | |
| 2,2,3,3,3-Pentafluoro... | TBD | TBD | Current Study |
Anesthetic Properties
Analogous compounds have been evaluated for their anesthetic properties. For instance, the study of trifluorinated derivatives has revealed:
- General Anesthetic Activity: Compounds demonstrated the ability to reduce the minimum alveolar concentration (MAC) of isoflurane without significant cardiovascular effects .
Case Studies
- Study on Anticonvulsant Activity : A series of fluorinated compounds were synthesized and tested for anticonvulsant activity. One analog showed promising results in reducing seizure activity in animal models while maintaining a favorable safety profile .
- Mechanistic Studies : Investigations into the mechanism of action revealed that certain fluorinated compounds may enhance GABA(A) receptor activity at low concentrations, suggesting a potential pathway for their pharmacological effects .
Q & A
Basic: What synthetic strategies are recommended for preparing 2,2,3,3,3-Pentafluoro-1-phenyl-1-(pyridin-2-yl)propan-1-ol?
Methodological Answer:
The synthesis typically involves coupling fluorinated propanol precursors with aryl/heteroaryl groups. A plausible route includes:
- Step 1: React 2,2,3,3,3-pentafluoropropanol with a phenyl-pyridine derivative under catalytic conditions (e.g., palladium-catalyzed cross-coupling).
- Step 2: Purify via column chromatography or recrystallization.
- Key Considerations: Use anhydrous solvents (e.g., THF) and inert atmospheres to prevent degradation of fluorinated intermediates. Reaction yields may vary depending on steric hindrance from the pyridinyl group .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹⁹F NMR to confirm fluorinated positions and quantify substitution patterns.
- ¹H NMR for phenyl/pyridinyl proton environments.
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular formula (C₁₄H₁₀F₅NO, exact mass 303.23).
- Infrared (IR) Spectroscopy: Identify hydroxyl (O-H) and aromatic C-H stretches.
- Reference Data: Compare with structurally similar compounds (e.g., UC086 in ) .
Advanced: How do fluorine substituents influence the compound’s physicochemical properties and reactivity?
Data Contradiction Analysis:
Fluorine’s electronegativity impacts:
- Solubility: Enhanced lipophilicity compared to non-fluorinated analogs, but limited solubility in polar solvents (e.g., water).
- Reactivity: Electron-withdrawing effects may stabilize intermediates in nucleophilic substitutions.
- Contradictions in Data: Reported boiling points (e.g., 80°C for 2,2,3,3,3-pentafluoro-1-propanol in vs. higher values for bulkier derivatives) highlight the need to validate conditions (e.g., pressure, purity) .
Advanced: What experimental precautions ensure reproducibility in studies involving this compound?
Experimental Design:
- Storage: Store at -20°C under nitrogen or argon to prevent hydrolysis of the hydroxyl group.
- Handling: Use glassware dried at 120°C and moisture-free solvents.
- Safety: Refer to SDS guidelines (e.g., avoid inhalation; use fume hoods) as fluorinated alcohols may release toxic HF upon decomposition .
Advanced: How can researchers resolve discrepancies in reported physical properties (e.g., density)?
Methodological Approach:
- Purity Assessment: Use HPLC or GC-MS to rule out impurities.
- Structural Confirmation: Re-analyze via X-ray crystallography if crystalline.
- Comparative Analysis: Cross-reference with analogs (e.g., 2,2,3,3,3-pentafluoro-1-propanol in has density 1.505 g/mL; deviations in bulkier derivatives may arise from molecular packing) .
Application: What role does this compound play in medicinal chemistry research?
Research Applications:
- Drug Discovery: Acts as a fluorinated building block for kinase inhibitors or antiviral agents due to its ability to modulate metabolic stability and binding affinity.
- Biological Studies: Used to probe enzyme active sites via fluorine’s steric and electronic effects.
- Case Study: Analogous compounds (e.g., UC086 in ) are intermediates in bioactive molecule synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
